molecular formula C12H16BrN B11736932 1-(2-Bromophenyl)cyclopentanemethanamine

1-(2-Bromophenyl)cyclopentanemethanamine

Cat. No.: B11736932
M. Wt: 254.17 g/mol
InChI Key: VKAHWYYUTWZAMY-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H16BrN. It is characterized by the presence of a bromophenyl group attached to a cyclopentanemethanamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)cyclopentanemethanamine typically involves the bromination of a phenyl group followed by the formation of the cyclopentanemethanamine structure. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reductive acetylation of oximes mediated with iron (II) acetate .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, conversion from nitro group to amine, and bromination . These methods are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

1-(2-Bromophenyl)cyclopentanemethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyclopentanemethanamine structure may influence the compound’s overall reactivity and stability . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)cyclopentanemethanamine
  • 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine

Comparison: 1-(2-Bromophenyl)cyclopentanemethanamine is unique due to its specific bromophenyl substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

[1-(2-bromophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H16BrN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-9,14H2

InChI Key

VKAHWYYUTWZAMY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC=CC=C2Br

Origin of Product

United States

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